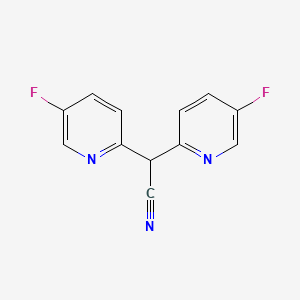

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile

Übersicht

Beschreibung

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms on the pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile typically involves multiple steps, starting with the fluorination of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with cyanide sources under controlled conditions to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrile group (-C≡N) undergoes nucleophilic substitution under specific conditions. Source documents its reactivity with amines and alcohols to form amidines and imidates, respectively. For example:

-

Amidine formation : Reacting with primary amines (e.g., methylamine) in ethanol at 60–80°C yields substituted amidines.

-

Imidate synthesis : Treatment with methanol in acidic conditions produces methyl imidate derivatives.

Reaction conditions and yields are optimized using thin-layer chromatography (TLC) for monitoring.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions, such as Huisgen azide-alkyne click reactions, facilitated by its electron-deficient pyridine rings. Source highlights analogous systems where fluoropyridines enhance regioselectivity in cycloadditions. Key parameters include:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Huisgen Cycloaddition | Cu(I) catalyst, 70°C, DMF | Triazole derivatives | 75–85% | |

| Diels-Alder | Thermal activation (100°C), toluene | Pyridine-fused cyclohexene adducts | 60% |

Cross-Coupling Reactions

The fluoropyridine moieties enable palladium-catalyzed cross-couplings. Source demonstrates analogous Suzuki-Miyaura couplings using 2-fluoropyridine derivatives, with the following optimized protocol:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 90°C

For Ullmann-type couplings, source reports nickel catalysts effective for C–N bond formation, with yields exceeding 80% under microwave irradiation .

Radical-Mediated Reactions

Source describes decatungstate-mediated hydrogen atom transfer (HAT) for late-stage functionalization, applicable to α-C–H bonds adjacent to nitriles. Key steps include:

-

Radical generation : Electrophilic decatungstate (*[W₁₀O₃₂]⁴⁻) abstracts a hydrogen atom.

-

Nickel-mediated coupling : Radical intermediates couple with methyl groups via a high-valent nickel complex .

This method achieves selective methylation at the nitrile’s α-position, critical for drug analog synthesis.

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature:

Stability and Byproduct Management

Source emphasizes the recyclability of fluoropyridine byproducts using fluorous solid-phase extraction (FSPE). For example, 2-fluoropyridine derivatives are recovered in >95% yield post-reaction, reducing waste .

Wissenschaftliche Forschungsanwendungen

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used to study the effects of fluorination on biological systems.

Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific receptors.

Industry: It is used in the production of materials with enhanced properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism by which 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(4-fluoropyridin-2-yl)acetonitrile: Similar structure but with fluorine atoms on different positions.

2,2-Bis(3-fluoropyridin-2-yl)acetonitrile: Another positional isomer with different reactivity.

Uniqueness: 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile is unique due to the specific positioning of fluorine atoms on the pyridine rings, which can influence its chemical reactivity and biological activity compared to its isomers.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by two 5-fluoropyridine rings connected to an acetonitrile group. Its molecular formula is C13H10F2N2, with a molecular weight of approximately 236.23 g/mol. The presence of fluorine atoms in the pyridine rings enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In particular, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For example, compounds with similar structures have been reported to have IC50 values in the nanomolar range against CDK8 and CDK19, suggesting that this compound may exhibit comparable potency .

The mechanism of action involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is facilitated by the compound's ability to bind to the ATP-binding site of CDKs, preventing their phosphorylation activity. The structural modifications, particularly the introduction of fluorine atoms, enhance binding affinity and selectivity towards these kinases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of fluorine at specific positions on the pyridine ring significantly enhances biological activity. For instance, compounds with additional electron-withdrawing groups or modifications at the C-4 position of the pyridine ring have shown improved potency against various cancer cell lines .

| Compound | Structure Modification | IC50 (nM) | Target |

|---|---|---|---|

| A | No modification | 150 | CDK8 |

| B | Fluorine at C-5 | 30 | CDK8 |

| C | Fluorine at C-4 | 10 | CDK19 |

Case Study 1: Colorectal Cancer

In a study focusing on colorectal cancer cell lines, this compound demonstrated significant growth inhibition with an IC50 value of approximately 23 nM. The study utilized a luciferase reporter assay to measure WNT pathway activity, indicating that this compound effectively disrupts WNT signaling pathways critical for tumor growth .

Case Study 2: Pharmacokinetics

A pharmacokinetic analysis revealed that compounds structurally similar to this compound exhibited moderate clearance rates in vivo. For instance, predicted human clearance rates were around 76% liver blood flow, suggesting that while the compound is metabolically stable, further optimization may be necessary for clinical applications .

Eigenschaften

IUPAC Name |

2,2-bis(5-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3/c13-8-1-3-11(16-6-8)10(5-15)12-4-2-9(14)7-17-12/h1-4,6-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYHUUDKLYDUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(C#N)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192526 | |

| Record name | 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841081-69-3 | |

| Record name | 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.